1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-(2-methylimidazol-1-yl)ethanone
Description
1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-(2-methylimidazol-1-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a pyrrolidine ring, and an imidazole ring
Properties
IUPAC Name |
1-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-(2-methylimidazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-19-7-9-20(13)12-17(22)21-8-3-5-15(21)14-4-2-6-16-18(14)24-11-10-23-16/h2,4,6-7,9,15H,3,5,8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENGWCZUGBYJIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)N2CCCC2C3=C4C(=CC=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-(2-methylimidazol-1-yl)ethanone typically involves multi-step organic reactions. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin, which can be synthesized from catechol and ethylene glycol under acidic conditions . The pyrrolidine ring can be introduced through a nucleophilic substitution reaction involving a suitable pyrrolidine derivative. The final step involves the coupling of the benzodioxin-pyrrolidine intermediate with 2-methylimidazole under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. Catalysts and solvents are selected to enhance the reaction rate and selectivity. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-(2-methylimidazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-(2-methylimidazol-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-(2-methylimidazol-1-yl)ethanone involves its interaction with specific molecular targets. The benzodioxin ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine and imidazole rings can form hydrogen bonds or hydrophobic interactions with biological macromolecules, affecting their function. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin derivatives: These compounds share the benzodioxin ring and exhibit similar chemical reactivity.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as nicotine, have comparable structural features.
Imidazole derivatives: Compounds like histamine and metronidazole contain the imidazole ring and have related biological activities.
Uniqueness
1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-2-(2-methylimidazol-1-yl)ethanone is unique due to the combination of three distinct functional groups in a single molecule. This structural complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
